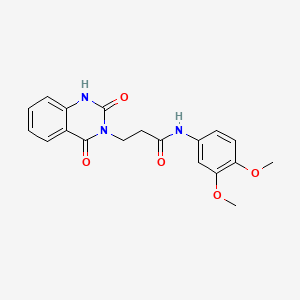
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a compound of interest due to its potential pharmacological properties. The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial effects. This article provides a detailed overview of its biological activities, including relevant data tables and findings from recent research.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N3O6 with a molecular weight of approximately 399.4 g/mol. Its structure features a dimethoxyphenyl group and a tetrahydroquinazoline moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines. One study reported an IC50 value of 4.37 µM against HepG-2 (human liver cancer) cells and 8.03 µM against A549 (human lung cancer) cells. These values suggest potent cytotoxic activity compared to standard treatments like cisplatin .
- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of DNA synthesis and cell division pathways. The presence of the tetrahydroquinazoline ring enhances its interaction with biological targets involved in tumorigenesis .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial and Antifungal Testing : In vitro evaluations against clinically relevant bacterial strains revealed that the compound exhibits significant growth inhibition with minimal inhibitory concentrations (MICs) below 62 µM for mycobacterial strains .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound in preclinical settings:
- Study on HepG-2 Cells : A study demonstrated that the compound induced apoptosis in HepG-2 cells through the activation of caspase pathways while inhibiting cell cycle progression .
- Synergistic Effects : Another investigation explored the synergistic effects when combined with existing antibiotics against resistant strains of bacteria. The results indicated enhanced efficacy when used in combination therapies .
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFTHCSOQSEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













